molecular formula C21H23F3N4O3S B2902735 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-47-3

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2902735
CAS No.: 886909-47-3
M. Wt: 468.5
InChI Key: OVAYRLWNHFWNST-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl group at position 5 and an ethyl group at position 2. The ethyl substituent on the thiazole ring may influence electronic and steric properties, modulating reactivity and interactions with biological targets .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(trifluoromethyl)phenyl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3S/c1-2-15-25-19-28(26-15)18(29)17(32-19)16(13-3-5-14(6-4-13)21(22,23)24)27-9-7-20(8-10-27)30-11-12-31-20/h3-6,16,29H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAYRLWNHFWNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the triazole-thiazole core or spirocyclic system:

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure R1 (Position 5) R2 (Position 2) Key Properties/Applications
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(CF₃)phenyl)methyl Ethyl High lipophilicity; potential CNS activity
5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-Cl-phenyl)methyl Furan-2-yl Moderate antifungal activity
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo[1,2-b][1,2,4]triazole 4-Bromophenyl Thiophen-2-yl Enhanced π-π stacking; antiviral potential
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole Variable (R) Antifungal activity via 14-α-demethylase inhibition

Key Observations :

  • Trifluoromethyl vs. Chlorophenyl : The target compound’s 4-(trifluoromethyl)phenyl group increases electron-withdrawing effects and metabolic stability compared to the 4-chlorophenyl analogue .
  • Ethyl vs.
  • Core Heterocycle Differences : Benzoimidazo-triazole derivatives (e.g., from ) exhibit extended aromatic systems, enhancing stacking interactions in biological targets, whereas triazolo-thiadiazoles (e.g., ) prioritize hydrogen-bonding interactions.

Physicochemical and Crystallographic Properties

  • Crystallography : Compounds like those in were characterized using SHELX and WinGX , tools applicable to the target compound. Isostructural analogs (e.g., ) exhibit planar molecular conformations, with substituents like fluorophenyl groups introducing perpendicular orientations.
  • Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to methoxy or furan-substituted analogues .

Q & A

Q. Methodological approach :

  • Use condensation reactions under anhydrous conditions (e.g., toluene with sodium hydride) to form intermediates .
  • Optimize reflux times (2–4 hours) and solvent polarity (DMF or THF) to stabilize reactive intermediates .
  • Employ catalytic triethylamine to enhance nucleophilic substitution efficiency at the spirocyclic nitrogen .

How can researchers confirm the structural integrity of this compound, especially its spirocyclic and triazole components?

Q. Analytical strategies :

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) from the trifluoromethylphenyl group and ethylthiazole protons (δ 1.2–1.5 ppm) .
    • ¹³C NMR : Confirm spirocyclic carbons (δ 50–70 ppm) and triazole carbons (δ 140–160 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~500–550 g/mol) and fragmentation patterns of the spirocyclic system .
  • X-ray crystallography : Resolve ambiguity in stereochemistry if NMR data are inconclusive .

What biological activity hypotheses are supported by molecular docking studies for this compound?

The compound’s structural analogs (e.g., thiazolo-triazole derivatives) show activity against fungal enzymes like 14-α-demethylase lanosterol (CYP51) .

  • Docking workflow :
    • Use PDB ID 3LD6 as a template for fungal CYP51 .
    • Prioritize interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets .
    • Validate docking scores (e.g., Glide score ≤ −7 kcal/mol) with in vitro antifungal assays .
  • Advanced studies : Test against resistant fungal strains (e.g., Candida auris) to assess clinical relevance .

How can researchers resolve contradictory bioactivity data between in silico predictions and experimental assays?

Case example : High docking scores but low antifungal activity.

  • Troubleshooting steps :
    • Verify compound purity (>95% via HPLC) to rule out impurities .
    • Assess membrane permeability using Caco-2 cell models .
    • Test metabolic stability in liver microsomes to identify rapid degradation .
    • Explore synergistic effects with existing antifungals (e.g., fluconazole) .

What advanced strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Core modifications :
    • Replace the ethyl group on the thiazole with bulkier substituents (e.g., isopropyl) to enhance target binding .
    • Substitute the spirocyclic dioxa-aza system with a piperazine ring to improve solubility .
  • Functional group tuning :
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate CYP51 affinity .
    • Use proteolysis-targeting chimeras (PROTACs) to degrade fungal enzymes selectively .

What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Solubility : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS .
  • CYP inhibition : Screen against CYP3A4/2C9 isoforms to assess drug-drug interaction risks .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • DoE (Design of Experiments) approach :
    • Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol% triethylamine) .
    • Use continuous flow reactors to enhance heat/mass transfer during exothermic steps .
  • Work-up : Replace column chromatography with antisolvent crystallization (e.g., water/THF) for cost-effective purification .

What computational tools are recommended for predicting off-target effects?

  • SwissTargetPrediction : Identify potential targets beyond CYP51 (e.g., kinases, GPCRs) .
  • Molecular dynamics simulations : Assess binding stability (>50 ns simulations) to prioritize lead candidates .
  • Toxicity prediction : Use ProTox-II to flag hepatotoxicity or mutagenicity risks .

How can researchers address low solubility in aqueous buffers during biological testing?

  • Formulation strategies :
    • Use β-cyclodextrin inclusion complexes to enhance solubility .
    • Prepare nanoparticle dispersions via nanoprecipitation with PLGA polymers .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl) on the spirocyclic moiety .

What are the best practices for replicating synthetic procedures from literature for this compound?

  • Critical parameters :
    • Dry solvents : Ensure <50 ppm water content for moisture-sensitive steps .
    • Inert atmosphere : Use argon/nitrogen to prevent oxidation of the thiazole ring .
  • Troubleshooting :
    • If intermediates degrade, shorten reaction times or lower temperatures .
    • Confirm reagent quality (e.g., anhydrous sodium hydride) via Karl Fischer titration .

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